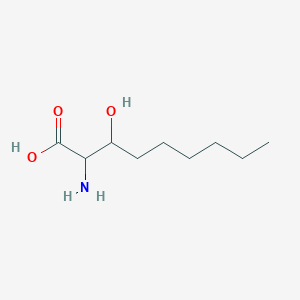

3-Hexylserine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hexylserine (3-HS) is an amino acid derivative that has been studied extensively in the laboratory setting. It is a naturally occurring compound that is found in a variety of organisms, including plants, fungi, and bacteria. 3-HS has a variety of applications in the scientific research field, including its use as a biochemical reagent, a substrate for enzymatic reactions, and a tool for studying protein-ligand interactions.

Scientific Research Applications

Applications in Tissue Engineering

- Polyhydroxyalkanoates (PHA) Usage: 3-Hexylserine, as a component of PHA, has shown promise in tissue engineering. PHAs like poly 3-hydroxybutyrate (PHB), copolymers of 3-hydroxybutyrate and 3-hydroxyvalerate (PHBV), and others have been used in developing devices like sutures, cardiovascular patches, bone marrow scaffolds, and wound dressings. Changing PHA compositions can provide favorable mechanical properties, biocompatibility, and desirable degradation times under physiological conditions (Chen & Wu, 2005).

Biocompatibility Studies

- Functionalized Regioregular Poly(3-hexylthiophene) Layers: Studies have focused on regioregular poly(3-hexylthiophene) (P3HT), a semiconducting organic polymer, for biomedical test systems and organic biosensors in life sciences. Modifications like protein-based coatings and oxygen-plasma treatments have been done to enable growth of living cells on these modified surfaces, demonstrating the biocompatibility and biofunctionalization of P3HT (Scarpa et al., 2010).

Biosynthetic Pathways for Chemical Production

- 3-Hydroxypropionic Acid Production: Research on biosynthetic pathways for producing 3-hydroxypropionic acid, closely related to this compound, has been explored. These studies focus on engineering microbes to synthesize this compound, relevant for creating novel polymer materials and derivatives (Jiang, Meng, & Xian, 2009).

Applications in Environmental Treatment

- Adsorption of Heavy Metal Ions: Hydroxyapatite nanostructures, which could include derivatives like this compound, have been researched for environmental applications like water treatment. Hydroxyapatite nanosheet-assembled microspheres have shown a high adsorption capacity for heavy metal ions and selective adsorption activity, especially for Pb(2+) ions in acidic solutions (Zhao et al., 2014).

properties

IUPAC Name |

2-amino-3-hydroxynonanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-2-3-4-5-6-7(11)8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWOFXKZEXYLQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{4-Methyl-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl}-1-ethanone](/img/structure/B2616265.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2616268.png)

![2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2616269.png)

![ethyl 4-{[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B2616279.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-(5-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2616283.png)

![5-ethyl-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B2616286.png)